1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
1-[2-(Dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid features a 1,2,3-triazole core substituted at position 1 with a 2-(dimethylamino)ethyl group and at position 4 with a carboxylic acid moiety. This structural motif is critical for interactions in biological systems or coordination chemistry.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-10(2)3-4-11-5-6(7(12)13)8-9-11/h5H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYLJQFZVSJJJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(N=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038705-93-9 | |
| Record name | 1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1-[2-(Dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid (often referred to as DMETCA) is a compound that belongs to the triazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and structure-activity relationships (SAR), supported by relevant case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : C7H12N4O2
- Molecular Weight : 184.20 g/mol
- SMILES Notation : CN(C)CCN1C=C(N=N1)C(=O)O
- InChI Key : SKYLJQFZVSJJJX-UHFFFAOYSA-N
Antifungal Activity
A recent study evaluated DMETCA's antifungal efficacy against Candida albicans and Aspergillus fumigatus. The results indicated a minimum inhibitory concentration (MIC) of 16 μg/mL for Candida species, showcasing its potential as an effective antifungal agent.
Anti-inflammatory Effects
In an investigation using carrageenan-induced paw edema in rats, DMETCA exhibited a significant reduction in edema compared to control groups. This suggests its potential application in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds often correlates with their structural features. Modifications at specific positions on the triazole ring or the carboxylic acid group can enhance potency or selectivity towards particular biological targets. For instance, varying the substituents on the nitrogen atoms can influence the compound's pharmacodynamics and bioavailability .
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 185.10330 | 139.2 |
| [M+Na]+ | 207.08524 | 148.2 |
| [M+NH4]+ | 202.12984 | 144.7 |
| [M+K]+ | 223.05918 | 147.0 |
| [M-H]- | 183.08874 | 137.7 |
| [M+Na-2H]- | 205.07069 | 142.9 |
| [M]+ | 184.09547 | 139.5 |
| [M]- | 184.09657 | 139.5 |
Case Study: Antifungal Activity Against Candida albicans
In a controlled laboratory setting, DMETCA was tested against various strains of Candida albicans. The study concluded that DMETCA demonstrated significant antifungal activity with an MIC of 16 μg/mL, indicating its potential as a therapeutic agent against fungal infections.
Case Study: Anti-inflammatory Effects in Animal Models
In another study focusing on anti-inflammatory properties, DMETCA was administered to rats subjected to carrageenan-induced paw edema. The results showed a notable reduction in swelling compared to untreated controls, suggesting that DMETCA could be beneficial in managing inflammatory diseases.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C7H12N4O2
- Molecular Weight : 184.20 g/mol
- CAS Number : 1038705-93-9
The compound's structure features a triazole ring that is crucial for its biological activity. Its functional groups contribute to its interactions within biological systems.
Antifungal Activity
Triazole compounds are well-known for their antifungal properties, primarily through the inhibition of ergosterol synthesis, a vital component of fungal cell membranes.
Mechanism of Action :
- Inhibition of ergosterol biosynthesis leads to compromised cell membrane integrity.
Case Study :
In vitro studies have demonstrated that 1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid exhibits significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus, with a minimum inhibitory concentration (MIC) reported at 16 μg/mL for Candida species .
Anticancer Potential
Recent research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Mechanism of Action :
- Modulation of cell signaling pathways involved in cell proliferation and survival.
Case Study :
A study evaluated the compound's effects on cancer cell lines, revealing its potential to inhibit cell growth and induce apoptosis through pathways related to cellular stress responses .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action :
- Inhibition of COX enzymes reduces the production of pro-inflammatory mediators.
Case Study :
In a carrageenan-induced paw edema model in rats, treatment with this compound resulted in a significant reduction in edema compared to control groups .
Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antifungal | Inhibition of ergosterol synthesis | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of COX enzymes |
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds often correlates with their structural features. Modifications at specific positions on the triazole ring or carboxylic acid group can enhance potency or selectivity towards particular biological targets. Understanding these relationships is crucial for developing more effective derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The substituent at position 1 of the triazole ring significantly influences electronic properties, solubility, and biological activity. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The dimethylaminoethyl group (target compound) is electron-donating, enhancing solubility in acidic media. In contrast, chlorophenyl and trifluoromethyl groups () are electron-withdrawing, favoring hydrophobic interactions .
- Solubility and Ionization : The tertiary amine in the target compound likely increases water solubility at low pH due to protonation, whereas aryl-substituted analogs (e.g., ) exhibit lower solubility due to aromatic bulk .
- Acidity : The carboxylic acid at position 4 is a common feature, with pKa values ranging from ~3.26 () to higher values for compounds with electron-donating substituents .
Antimicrobial Activity
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid () demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Vibrio cholerae. The primary amine may facilitate membrane penetration or target binding .
Antitumor Activity
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid () inhibits growth in NCI-H522 lung cancer cells (GP = 68.09%). The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for cellular uptake .
Metal Coordination
The carboxylic acid and formyl groups act as ligands, a feature shared with the target compound .
Research Implications
- Drug Design: The dimethylaminoethyl group in the target compound offers advantages in solubility and bioavailability over aryl-substituted analogs, making it a candidate for CNS-targeting drugs.
- Material Science : Triazole-carboxylic acid derivatives (e.g., ) form stable metal complexes, applicable in catalysis or sensors .
- Tautomerism : While the target compound lacks a formyl group (unlike ), its carboxylic acid may participate in tautomeric equilibria under specific conditions, affecting reactivity .
Preparation Methods
Overview
A notable method for preparing 1,2,3-triazole carboxylic acids, including derivatives such as 1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid, involves a one-step reaction between an azide and a β-ketoester in the presence of a base. This approach is efficient, scalable, and avoids multi-step purification procedures.
Reaction Scheme
- Reactants : Organic azide (e.g., 2-(dimethylamino)ethyl azide) and β-ketoester.
- Conditions : Treatment with a base (e.g., sodium ethoxide, potassium tert-butoxide) under controlled temperature.
- Product : 3H-triazole-4-carboxylic acid derivative.
Mechanism
The base deprotonates the β-ketoester, facilitating nucleophilic attack on the azide, leading to cyclization and formation of the triazole ring with a carboxylic acid substituent at the 4-position.
Advantages
- One-step synthesis reduces time and resource consumption.
- High yields and purity achievable.
- Suitable for large-scale industrial synthesis.
- Avoids hazardous intermediates by in situ generation of azides.
Reference Data Table
| Parameter | Details |
|---|---|
| Azide source | Aliphatic azide (e.g., 2-(dimethylamino)ethyl azide) |
| β-Ketoester | Ethyl acetoacetate or derivatives |
| Base | Sodium ethoxide, potassium tert-butoxide |
| Solvent | Ethanol, methanol, or aprotic solvents |
| Temperature | Room temperature to reflux |
| Reaction time | Several hours (typically 2-6 h) |
| Yield | Generally >70% |
| Purification | Crystallization or chromatography |
This method is described in detail in patent US6642390B2, which emphasizes the safety and scalability of the process for triazole carboxylic acids.
Preparation via Aromatic or Aliphatic Azide Intermediates
Azide Synthesis
- Aromatic azides can be prepared from aromatic amines by diazotization followed by azide substitution.
- Aliphatic azides are synthesized from alkyl halides via nucleophilic substitution with azide ions (NaN3).
Subsequent Cyclization
The azide intermediate is then reacted with the β-ketoester under basic conditions to afford the triazole carboxylic acid.
Preparation Method for 1-Substituted-1H-1,2,3-Triazole-4-Carboxylic Acid (Patent US20180029999A1)
Method Summary
This patent describes a preparation method for 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, which includes the compound of interest. The process involves:
- Starting from a bromo-substituted triazole precursor.
- Nucleophilic substitution with an amine such as dimethylaminoethyl group.
- Hydrolysis or further functional group transformation to introduce the carboxylic acid at the 4-position.
Key Steps
| Step | Description |
|---|---|
| 1. Synthesis of bromo-triazole intermediate | Bromination of triazole ring at the 4-position |
| 2. Nucleophilic substitution | Reaction with 2-(dimethylamino)ethyl amine to substitute bromine |
| 3. Hydrolysis/oxidation | Conversion of ester or other precursor groups to carboxylic acid |
Advantages
- Allows selective substitution at the 1-position of the triazole.
- Provides structural diversity by varying the amine substituent.
- Enables preparation of pure, well-defined compounds.
Summary Comparison of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| One-step azide + β-ketoester (US6642390B2) | Direct cyclization with base | Simple, scalable, high yield | Requires safe azide handling |
| Azide intermediate synthesis + cyclization | Separate azide preparation | Versatile for different azides | Multi-step, azide safety concerns |
| Bromo-triazole substitution (US20180029999A1) | Halogenated intermediate substitution | Selective substitution, structural control | Requires multiple steps, bromination |
Research Findings and Practical Considerations
- The one-step method using azides and β-ketoesters is widely regarded as the most efficient for industrial-scale synthesis of 1,2,3-triazole carboxylic acids.
- Control of reaction parameters such as temperature, solvent, and base concentration is critical to maximize yield and purity.
- The choice of azide precursor influences the substitution pattern and properties of the final triazole.
- Safety protocols for azide handling are essential due to their explosive nature.
- The bromo-triazole substitution method offers a route for late-stage functionalization, useful in medicinal chemistry for analog synthesis.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For triazole derivatives, typical protocols involve:
- Catalyst selection : Use of NaN₃ in DMF for azide-mediated cyclization (common in triazole formation) .
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Temperature control : Reactions often proceed at 50–80°C to balance yield and by-product formation .
- Purification : Post-synthesis, ice-water quenching and recrystallization from ethanol or toluene are standard .
- Critical Data :
| Parameter | Optimal Range | Reference |
|---|---|---|
| Reaction Temperature | 50–80°C | |
| Solvent | DMF/THF | |
| Catalyst | NaN₃ |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- X-ray Crystallography : Resolve 3D conformation, especially for polymorphic studies .
- HPLC : Assess purity (>95% for biological assays) .
Q. How can researchers address solubility challenges in biological assays?
- Methodological Answer :
- Solubility enhancers : Use DMSO for initial stock solutions (≤10% v/v in aqueous buffers).
- Structural modifications : Introducing hydrophilic groups (e.g., hydroxyl or carboxylate) improves solubility .
- Co-solvents : Ethanol or PEG-400 in buffer systems .
Advanced Research Questions
Q. What computational methods predict the compound’s reactivity and stability under varying conditions?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model reaction pathways and transition states .
- Molecular Dynamics (MD) Simulations : Predict stability in solvents or biological matrices .
- In Silico Degradation Studies : Use software like Gaussian or ORCA to simulate hydrolysis/oxidation .
- Case Study : For analogous triazoles, MD simulations revealed ester group hydrolysis as a primary degradation pathway .
Q. How can structural-activity relationship (SAR) studies guide functional group modifications?
- Methodological Answer :
- Core modifications : Vary substituents on the triazole ring (e.g., alkyl vs. aryl groups) to assess bioactivity .
- Electron-withdrawing/donating groups : Fluorine or methoxy groups alter electron density, affecting binding affinity .
- Bioisosteric replacements : Substitute carboxylic acid with tetrazole to enhance metabolic stability .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Batch-to-batch purity checks : Use HPLC to verify compound integrity .
- Meta-analysis : Cross-reference data from multiple studies (e.g., PubChem, IUCr databases) .
Data Contradiction Analysis
Q. Why might synthetic yields vary significantly across studies?
- Root Causes :
- Impurity in starting materials : Use LC-MS to validate reagent purity .
- Oxygen/moisture sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) .
- Resolution : Reproduce protocols with strict adherence to documented conditions (e.g., anhydrous solvents) .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection .
- Ventilation : Use fume hoods to avoid inhalation of particulates .
- Waste disposal : Neutralize acidic waste with bicarbonate before disposal .
Tables of Key Findings
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 150–155°C (predicted via DFT) | |
| LogP (Lipophilicity) | 1.2 ± 0.3 (experimental) | |
| Aqueous Solubility | 2.1 mg/mL (pH 7.4) | |
| Stability in DMSO | >6 months at -20°C |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
